molecular formula C6H4FIO B3058498 2-Fluoro-3-iodophenol CAS No. 897957-00-5

2-Fluoro-3-iodophenol

Cat. No. B3058498
CAS RN: 897957-00-5
M. Wt: 238.00
InChI Key: SREOHDAFLRMPKV-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenol is a chemical compound with the molecular formula C6H4FIO . It has a molecular weight of 238 and is solid in its physical form . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-iodophenol is 1S/C6H4FIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H . This code provides a standard way to encode the compound’s molecular structure. More detailed structural analysis can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

2-Fluoro-3-iodophenol is a solid compound . It has a molecular weight of 238 and a molecular formula of C6H4FIO . More detailed physical and chemical properties may be found in databases like ChemSpider .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : 2-Fluoro-3-iodophenol derivatives are utilized in the synthesis of various chemical compounds. For instance, Konno et al. (2004) studied the palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodophenol derivatives, highlighting the significance of this compound in complex chemical synthesis processes (Konno et al., 2004).
  • Arylation under Microwave Conditions : Bálint et al. (2013) explored the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, demonstrating the utility of 2-fluoro-3-iodophenol in facilitating chemical reactions in novel conditions (Bálint et al., 2013).

Environmental and Biological Applications

  • Herbicidal Activity : Research by Huang et al. (2005) on the synthesis and herbicidal activity of compounds including 2-fluoro-3-iodophenol analogues highlights its potential in agricultural applications (Huang et al., 2005).
  • Anaerobic Transformation in Environmental Systems : Genthner et al. (1989) investigated the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, including 2-fluorophenol and 3-fluorophenol, shedding light on environmental degradation processes involving fluorophenols (Genthner et al., 1989).

Industrial and Material Science Applications

  • Fluorinated Phenolic Ionic Liquids : Zhang et al. (2015) synthesized fluorine-substituted phenolic ionic liquids, demonstrating the application of fluorinated phenols in the capture of CO2. This research indicates the potential use of 2-fluoro-3-iodophenol derivatives in industrial applications focusing on environmental sustainability (Zhang et al., 2015).

Medical and Health Applications

  • Radiopharmaceutical Synthesis : Libert et al. (2013) discussed the synthesis of 6-18F-fluoro-l-dopa for PET imaging, utilizing fluorinated derivatives, which underscores the importance of fluorinated compounds in medical imaging and diagnostics (Libert et al., 2013).

properties

IUPAC Name

2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREOHDAFLRMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680254
Record name 2-Fluoro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897957-00-5
Record name 2-Fluoro-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897957-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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